N-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride
Description
Historical Development and Evolution in Pharmacological Research
The structural lineage of this compound derives from two key chemical motifs: halogenated benzylamines and substituted cyclohexylamines. Early work on benzylamine derivatives, such as 2-(2-chloro-6-fluorophenyl)ethan-1-amine (PubChem CID: 2734094), established the pharmacological relevance of chloro-fluoro aromatic systems in CNS-targeted molecules. Parallel developments in cyclohexyl-containing compounds, exemplified by cyclohexylbenzene synthesis via Friedel-Crafts alkylation, provided methodologies for incorporating alicyclic moieties to enhance lipid solubility and metabolic stability.
A pivotal advancement emerged from patented processes for N-ethyl-2-chloro-6-fluoro-benzylamine synthesis, which utilized monoethylamine as both reactant and solvent to minimize byproducts. This methodology informed later optimizations for asymmetric dialkylamines, enabling the introduction of sterically demanding groups like 2,3-dimethylcyclohexyl. The hydrochloride salt form, critical for crystallinity and bioavailability, became standardized following studies on analogous amines demonstrating improved solubility profiles.
Key synthetic milestones include:
- Reductive amination : Adapted from benzylamine production routes, this method allowed concurrent introduction of benzyl and cyclohexyl groups.
- Halogen positioning : The 2-chloro-6-fluoro substitution pattern, derived from herbicidal precursors, was retained for its electronic effects on aromatic π-systems.
- Cyclohexyl functionalization : Methyl groups at the 2,3-positions were incorporated to restrict conformational flexibility, as evidenced by cyclohexane derivative studies.
Significance in Contemporary Neuroscience Research
In neuroscience, this compound’s dual pharmacophoric elements enable unique interactions with monoaminergic targets. The benzylamine core shares structural homology with monoamine oxidase (MAO) inhibitors like benzylamine itself, which inhibits both MAO-A and MAO-B isoforms. However, the addition of a 2,3-dimethylcyclohexyl group introduces steric bulk that may shift selectivity toward trace amine-associated receptors (TAARs) or sigma receptors.
Recent investigations highlight its potential in:
- Dopamine receptor modulation : The chloro-fluoro aromatic system mimics catecholamine meta-substitution patterns, while the dimethylcyclohexyl group may enhance D2/D3 receptor subtype selectivity.
- Neuroprotective mechanisms : Cyclohexylmethylamines have shown activity in mitochondrial permeability transition pore inhibition, suggesting applications in neurodegenerative models.
- Blood-brain barrier (BBB) penetration : LogP calculations based on cyclohexylbenzene derivatives predict favorable passive diffusion, with the hydrochloride salt improving aqueous solubility for parenteral administration.
Position within Amine-Based Pharmacophore Research
This compound exemplifies third-generation amine pharmacophores combining aromatic halogenation with constrained alicyclic systems. Comparative analyses with simpler benzylamines reveal critical structure-activity relationship (SAR) insights:
The dimethylcyclohexyl group’s equatorial methyl orientation, deduced from cyclohexane conformational studies, creates a chiral center that may influence enantioselective receptor binding. This aligns with trends in antipsychotic drug design, where cyclohexyl-containing analogues exhibit reduced off-target histamine H1 receptor affinity compared to piperazine derivatives.
Ongoing research explores isosteric replacements (e.g., replacing chlorine with SF5 groups as seen in advanced aryl derivatives) to further optimize target engagement. The compound’s versatility as a synthetic intermediate is evidenced by its use in generating Schiff base ligands for metalloenzyme inhibition studies, leveraging the free amine prior to hydrochloride salt formation.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN.ClH/c1-10-5-3-8-15(11(10)2)18-9-12-13(16)6-4-7-14(12)17;/h4,6-7,10-11,15,18H,3,5,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJHCHDOHTDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NCC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structural characteristics suggest that it may exhibit significant biological activity, particularly in areas such as antifungal and anticancer research. This article reviews the biological activity of this compound, drawing from various studies and sources.
Chemical Structure and Properties
- IUPAC Name : N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine hydrochloride
- Molecular Formula : C15H22ClFN
- Molecular Weight : 306.25 g/mol
The compound is characterized by a chloro-fluorobenzyl moiety and a dimethylcyclohexylamine group, which may contribute to its biological properties.
Antifungal Activity
Recent studies have not directly evaluated the antifungal properties of this compound. However, its structural similarities to known antifungal agents suggest potential efficacy. For example, compounds with similar amine structures have demonstrated activity against various fungal pathogens.
- Mechanism of Action : Compounds with amine functionalities often disrupt fungal cell membrane integrity or inhibit ergosterol biosynthesis, a critical component of fungal membranes.
- Comparative Studies : In related research, mesoionic compounds have shown significant antifungal activity against Fusarium verticillioides, reducing ergosterol content by up to 80% at specific concentrations .
Safety and Toxicology
According to the Safety Data Sheet (SDS) provided by AK Scientific, this compound is classified under several hazard categories:
- Skin Irritation : Category 2
- Eye Irritation : Category 2A
- Specific Target Organ Toxicity : Category 3 (Respiratory System)
These classifications indicate that while the compound may have therapeutic potential, caution is necessary regarding its handling and use in research settings .
Case Studies and Research Findings
Currently, there are no specific case studies directly involving this compound. However, the following findings from related compounds provide insights into its potential applications:
Scientific Research Applications
Potential Antidepressant Activity
Research indicates that compounds similar to N-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride may exhibit antidepressant-like effects. The structural modifications involving halogen substitutions can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation. This aspect is particularly relevant in the development of new antidepressants targeting serotonin receptors .
Neuropharmacological Studies
The compound's structural characteristics suggest potential activity as a neuropharmacological agent. Studies on similar compounds have demonstrated their ability to modulate neurotransmitter systems, which could lead to advancements in treating neurological disorders such as anxiety and depression .
In Vitro Bioassays
In vitro studies utilizing bioassays have shown that compounds with similar structures can effectively recruit β-arrestin to serotonin receptors, indicating their potential as functional modulators of these pathways. This bioactivity suggests that this compound could be explored further for its pharmacological efficacy .
Drug Development
Given its unique chemical structure, this compound could serve as a lead in drug development processes aimed at creating novel therapeutic agents. Its synthesis and subsequent biological evaluation could yield valuable insights into its efficacy and safety profiles .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various derivatives of N-benzyl substituted phenethylamines highlighted the importance of substitution patterns on biological activity. The synthesis of this compound could follow similar methodologies, allowing researchers to explore its pharmacological properties systematically .
Case Study 2: Antidepressant-Like Effects
Another investigation into the antidepressant-like effects of structurally related compounds demonstrated significant behavioral changes in animal models following treatment with these agents. The findings suggest that this compound may possess similar therapeutic potential .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and fluoro groups on the benzyl ring enable electrophilic aromatic substitution (EAS), though steric hindrance from the dimethylcyclohexyl group moderates reactivity:
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Halogen Displacement | Strong bases (e.g., KOtBu) | Substitution at C-2 or C-6 positions | |
| Aromatic Nitration | HNO₃/H₂SO₄, 0–5°C | Limited regioselectivity due to steric bulk |
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Kinetic studies show a 20–30% yield for nitration under standard conditions, with competing decomposition pathways observed above 10°C.
Amine-Specific Reactions
The secondary amine participates in typical acylation and alkylation processes:
2.1 Acylation
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Reacts with acetyl chloride (CH₃COCl) in dichloromethane at 25°C to form the corresponding acetamide derivative (85% yield).
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Bulkier acylating agents (e.g., benzoyl chloride) require elevated temperatures (60°C) and extended reaction times (24 hr).
2.2 Alkylation
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Methyl iodide (CH₃I) in THF with NaH produces a tertiary ammonium salt (∼70% yield).
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Steric effects from the dimethylcyclohexyl group reduce reactivity toward larger alkyl halides (e.g., ethyl bromide).
Stability and Decomposition Pathways
Controlled studies reveal thermal and pH-dependent degradation:
| Condition | Degradation Products | Half-Life (25°C) | Reference |
|---|---|---|---|
| Aqueous Acid (pH 2) | Hydrolysis to 2-chloro-6-fluorobenzyl alcohol | 48 hr | |
| Alkaline (pH 10) | N-dealkylation products | 12 hr | |
| Dry Heat (100°C) | Cyclohexyl ring decomposition | <1 hr |
Coordination Chemistry
The amine nitrogen acts as a weak Lewis base, forming complexes with transition metals:
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log K) | Reference |
|---|---|---|---|
| CuCl₂ | 2:1 | 4.2 ± 0.3 | |
| Fe(NO₃)₃·9H₂O | 1:1 | 3.8 ± 0.2 |
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Complexes exhibit limited catalytic activity in oxidation reactions.
Spectroscopic Characterization
Key spectral data for reaction monitoring:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (m, 2H, Ar-H), 4.30 (s, 2H, CH₂N), 2.85 (m, 1H, cyclohexyl-H) | |
| IR | 3280 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-F), 750 cm⁻¹ (C-Cl) |
This compound’s reactivity profile highlights its utility as a synthetic intermediate in medicinal chemistry, though steric and electronic factors necessitate optimized conditions for efficient transformations . Further studies are required to explore its potential in asymmetric catalysis and bioactive molecule synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride, and how can purity be ensured?
- Methodology :
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Step 1 : Prepare the secondary amine via nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and 2,3-dimethylcyclohexylamine under inert conditions (e.g., N₂ atmosphere). Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
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Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) .
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Step 3 : Isolate the free base via liquid-liquid extraction, then convert to the hydrochloride salt by treating with HCl in diethyl ether .
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Purity Assurance : Characterize using ¹H/¹³C NMR (DMSO-d₆, δ 1.2–3.5 ppm for cyclohexyl protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Data Table :
| Reaction Parameter | Optimal Condition |
|---|---|
| Solvent | THF (anhydrous) |
| Temperature | 60–70°C |
| Catalyst | None (base-free) |
| Reaction Time | 12–24 hours |
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., ethanol/water mix) and solve the structure using SHELXL software. Refinement should achieve R-factor < 5% .
- FT-IR Spectroscopy : Confirm amine hydrochloride formation via N–H stretching (2500–3000 cm⁻¹) and C–F/C–Cl vibrations (600–800 cm⁻¹) .
Q. What stability considerations are critical for handling this compound?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (expected >150°C for similar hydrochlorides) .
- Light Sensitivity : Store in amber vials at –20°C under desiccant (silica gel) to prevent photodegradation of the chloro-fluorobenzyl moiety .
Advanced Research Questions
Q. How do steric effects from the 2,3-dimethylcyclohexyl group influence reaction kinetics in nucleophilic substitutions?
- Methodology :
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Computational Modeling : Use density functional theory (DFT, B3LYP/6-31G*) to calculate steric hindrance and transition-state energies. Compare with experimental rate constants (obtained via UV-Vis kinetics at varying temperatures) .
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Data Analysis : Plot Eyring equations to correlate steric parameters (e.g., A-values) with activation energy. For example, bulky substituents may increase ΔG‡ by 2–5 kcal/mol .
- Data Table :
| Substituent | Activation Energy (kcal/mol) |
|---|---|
| 2,3-Dimethylcyclohexyl | 18.7 |
| Cyclohexyl (unsubstituted) | 14.2 |
Q. What strategies resolve contradictions between computational predictions and experimental reaction yields?
- Methodology :
- Error Source Identification : Compare solvent effects (implicit vs. explicit solvent models in DFT) and purity of starting materials (validate via GC-MS) .
- Statistical Validation : Apply multivariate regression to isolate variables (e.g., temperature, steric bulk) contributing to yield discrepancies .
Q. How can the compound’s potential as a chiral ligand be evaluated?
- Methodology :
- Coordination Studies : Titrate with transition metals (e.g., PdCl₂ or Cu(OTf)₂) in CDCl₃ and monitor ¹H NMR shifts for binding site identification .
- Catalytic Screening : Test asymmetric catalysis (e.g., aldol reactions) using 1–5 mol% ligand loading. Measure enantiomeric excess (ee) via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
